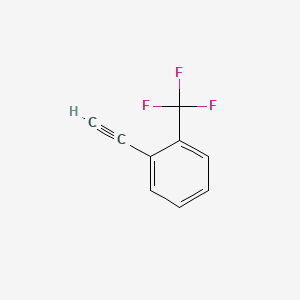

1-Ethynyl-2-(trifluoromethyl)benzene

Description

General Overview and Significance in Modern Chemistry

1-Ethynyl-2-(trifluoromethyl)benzene, with the chemical formula C₉H₅F₃, is a halogenated aromatic hydrocarbon. nih.gov The presence of the electron-withdrawing trifluoromethyl group and the reactive ethynyl (B1212043) group on the same aromatic scaffold makes it a versatile reagent in a variety of chemical transformations. The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, properties that are highly desirable in the development of pharmaceuticals and agrochemicals. beilstein-journals.org The ethynyl group, a terminal alkyne, serves as a handle for various coupling reactions, most notably the Sonogashira coupling, which is instrumental in the formation of carbon-carbon bonds. beilstein-journals.orgresearchgate.netresearchgate.net

In the realm of polymer chemistry, this compound can undergo polymerization to form poly[o-(trifluoromethyl)phenylacetylene]. cymitquimica.com This homopolymer is noted for its high thermal stability and resistance to chemical degradation, characteristics attributed to the fluorinated substituents. cymitquimica.com Such polymers are of interest for applications in materials science where durable and chemically resistant materials are required. cymitquimica.com

Nomenclature and Related Compounds

The precise identification and classification of a chemical compound are fundamental to scientific communication. This section details the systematic naming of this compound and introduces its common synonyms and structurally related compounds.

IUPAC Name: 1-Ethynyl-2-(trifluoromethyl)benzenenih.gov

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound . nih.gov This name explicitly describes the molecular structure: a benzene (B151609) ring substituted at the first and second positions with an ethynyl (-C≡CH) group and a trifluoromethyl (-CF₃) group, respectively.

Common Synonyms: 2-(Trifluoromethyl)phenylacetylene, 2-Ethynyl-alpha,alpha,alpha-trifluorotoluenenih.gov

In scientific literature and commercial catalogs, this compound is also known by several synonyms. These alternative names are often based on different parent structures or historical naming conventions. The most frequently encountered synonyms are:

2-(Trifluoromethyl)phenylacetylene

2-Ethynyl-alpha,alpha,alpha-trifluorotoluene nih.gov

ortho-Ethynyl-α,α,α-trifluorotoluene polymersource.ca

Interactive Data Table: Synonyms and Identifiers

| Name Type | Identifier |

| IUPAC Name | This compound |

| Synonym | 2-(Trifluoromethyl)phenylacetylene |

| Synonym | 2-Ethynyl-alpha,alpha,alpha-trifluorotoluene |

| CAS Number | 704-41-6 |

Structural Isomers and Analogs

Structural isomers are compounds that share the same molecular formula but have different arrangements of atoms. Analogs are compounds that are structurally similar but differ in some way, such as the presence of additional or different functional groups. Understanding the properties and applications of isomers and analogs can provide valuable context for the significance of the primary compound.

A key structural isomer of this compound is its para-substituted counterpart, 1-ethynyl-4-(trifluoromethyl)benzene . In this molecule, the ethynyl and trifluoromethyl groups are positioned opposite each other on the benzene ring. This positional difference can influence the molecule's physical and chemical properties.

1-Ethynyl-4-(trifluoromethyl)benzene is a versatile building block in organic synthesis and materials science. chemimpex.com It is utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com In materials science, it is used to create polymers with enhanced thermal and chemical resistance, which are valuable in the electronics and automotive industries. chemimpex.com The trifluoromethyl group in the para position enhances lipophilicity, making it a suitable component in medicinal chemistry for creating fluorinated compounds with potentially improved biological activity and stability. chemimpex.com

1-Ethynyl-2,4-bis(trifluoromethyl)benzenechemsrc.com

This derivative features two trifluoromethyl groups on the benzene ring, in addition to the ethynyl group. The compound with CAS number 88444-79-5 is identified as 1-Ethynyl-2,4-bis(trifluoromethyl)benzene. chemsrc.com The presence of two highly electronegative CF₃ groups significantly impacts the molecule's electronic nature and stability.

Table 2: Properties of 1-Ethynyl-2,4-bis(trifluoromethyl)benzene

| Property | Value |

|---|---|

| Name | 1-Ethynyl-2,4-bis(trifluoromethyl)benzene chemsrc.com |

| Molecular Formula | C₁₀H₄F₆ |

| CAS Number | 88444-79-5 chemsrc.com |

1-Ethynyl-2-methoxy-3-(trifluoromethyl)benzenenih.gov

2-Ethynyl-1,4-bis(trifluoromethyl)benzenebldpharm.com

Also known as [2,5-bis(trifluoromethyl)phenyl]acetylene, this compound is an isomer of the previously mentioned bis(trifluoromethyl) derivative. The positions of the substituents on the aromatic ring lead to different chemical and physical properties.

Table 3: Properties of 2-Ethynyl-1,4-bis(trifluoromethyl)benzene

| Property | Value |

|---|---|

| Name | 2-Ethynyl-1,4-bis(trifluoromethyl)benzene |

| Molecular Formula | C₁₀H₄F₆ |

| Molecular Weight | 238.13 g/mol |

| CAS Number | 88444-78-4 |

| SMILES | FC(C1=CC=C(C(F)(F)F)C(C#C)=C1)(F)F |

4-Chloro-1-ethynyl-2-(trifluoromethyl)benzenechemnet.comfujifilm.comiaeg.com

Table 4: Properties of 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene

| Property | Value |

|---|---|

| Name | 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene |

| Molecular Formula | C₉H₄ClF₃ |

| CAS Number | 1231244-86-2 |

1-Ethynyl-4-(trifluoromethoxy)benzenesigmaaldrich.com

This derivative is characterized by a trifluoromethoxy group (-OCF₃) instead of a trifluoromethyl group. cymitquimica.comtcichemicals.com The trifluoromethoxy group is also strongly electron-withdrawing and is noted for increasing the lipophilicity of molecules. cymitquimica.comscbt.com This compound is also known by its synonym, 4-(Trifluoromethoxy)phenylacetylene. tcichemicals.comchemicalbook.com

Table 5: Properties of 1-Ethynyl-4-(trifluoromethoxy)benzene

| Property | Value |

|---|---|

| Name | 1-Ethynyl-4-(trifluoromethoxy)benzene cymitquimica.comtcichemicals.com |

| Molecular Formula | C₉H₅F₃O scbt.com |

| Molecular Weight | 186.13 g/mol scbt.com |

| CAS Number | 160542-02-9 tcichemicals.comscbt.com |

| InChI | InChI=1/C9H5F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11,12)/h1,3-6H cymitquimica.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethynyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZKONVIIMFOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96504-22-2 | |

| Record name | Benzene, 1-ethynyl-2-(trifluoromethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96504-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70399317 | |

| Record name | 1-ethynyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-41-6 | |

| Record name | 1-ethynyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)phenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 1 Ethynyl 2 Trifluoromethyl Benzene and Derivatives

Established Synthetic Pathways

Established methods for the synthesis of 1-ethynyl-2-(trifluoromethyl)benzene often rely on well-known cross-coupling reactions that form a carbon-carbon bond between an aryl halide and a terminal alkyne.

A primary and well-established route to this compound involves the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst to facilitate the coupling between an aryl halide and a terminal alkyne. wikipedia.org In this specific synthesis, 2-bromobenzotrifluoride (B1265661) serves as the aryl halide, and an acetylide reagent, such as ethynylmagnesium bromide, provides the ethynyl (B1212043) group.

The reaction is generally carried out in an appropriate solvent, like an amine or an ether, under mild conditions. wikipedia.org The base, often an amine, is crucial as it neutralizes the hydrogen halide that is formed as a byproduct during the reaction cycle. wikipedia.org The core of this transformation is a catalytic cycle involving the palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination to yield the final product. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org

While ethynylmagnesium bromide is a suitable nucleophile, other sources of the ethynyl group, such as trimethylsilylacetylene (B32187) followed by deprotection, can also be employed in Sonogashira couplings. scielo.br The choice of reagents and reaction conditions can be optimized to achieve high yields of the desired product.

Advanced Synthetic Approaches

More advanced synthetic strategies offer alternative pathways to this compound and its derivatives, often providing improved selectivity or access to unique intermediates for further functionalization.

Tributyl((2-(trifluoromethyl)phenyl)ethynyl)stannane serves as a key intermediate in the synthesis of various derivatives of this compound. This organostannane reagent is particularly useful in Stille cross-coupling reactions. wikipedia.orgorganic-chemistry.org The Stille reaction is a versatile method for creating carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst. wikipedia.org

The synthesis of tributyl((2-(trifluoromethyl)phenyl)ethynyl)stannane itself can be achieved by reacting a suitable precursor, such as this compound, with a tributyltin halide in the presence of a base. Once formed, this stannane (B1208499) can be coupled with a variety of organic electrophiles, including aryl mesylates and tosylates, which are alternatives to the more common aryl halides. scispace.com This approach expands the scope of accessible derivatives.

Table 1: Stille Cross-Coupling of Tributyl((2-(trifluoromethyl)phenyl)ethynyl)stannane with Aryl Sulfonates scispace.com

| Aryl Sulfonate | Stannane | Catalyst System | Solvent | Product |

| Aryl Mesylate | Tributyl((2-(trifluoromethyl)phenyl)ethynyl)stannane | Pd(OAc)₂ / XPhos | t-BuOH | Aryl-(2-(trifluoromethyl)phenyl)acetylene |

| Aryl Tosylate | Tributyl((2-(trifluoromethyl)phenyl)ethynyl)stannane | Pd(OAc)₂ / XPhos | t-BuOH | Aryl-(2-(trifluoromethyl)phenyl)acetylene |

This table is illustrative of the types of couplings possible with this intermediate.

The use of tributyl((2-(trifluoromethyl)phenyl)ethynyl)stannane highlights a broader strategy in organic synthesis: the preparation and use of arylethynylstannanes. These reagents are valuable because they are generally stable to air and moisture and can be purified by chromatography. wikipedia.org Their utility in Stille couplings allows for the introduction of the arylethynyl moiety into complex molecules under relatively mild conditions. The tin byproducts can be challenging to remove completely, which is a consideration in the purification of the final products. organic-chemistry.org

For the synthesis of derivatives, the terminal alkyne of this compound can be functionalized. A key transformation is its conversion to an iodoalkyne, 1-(iodoethynyl)-2-(trifluoromethyl)benzene. This can be achieved through a chemoselective iodination reaction. A common and effective method for this transformation is the use of N-iodosuccinimide (NIS) as the iodine source. thieme-connect.comorganic-chemistry.orgrsc.org

This reaction is often promoted by an acid, such as acetic acid, and proceeds under metal-free conditions. thieme-connect.comorganic-chemistry.org The process is highly chemoselective for the terminal alkyne, leaving other functional groups intact. The reaction typically provides the desired 1-iodoalkyne in good to excellent yields. thieme-connect.comorganic-chemistry.orgrsc.org The resulting iodoalkyne is a versatile intermediate for further cross-coupling reactions, such as Sonogashira or Suzuki couplings, allowing for the introduction of a wide range of substituents at the terminus of the ethynyl group.

Table 2: General Conditions for Iodination of Terminal Alkynes thieme-connect.comorganic-chemistry.org

| Alkyne Substrate | Iodinating Agent | Promoter/Catalyst | Solvent | Product |

| Terminal Alkyne | N-Iodosuccinimide (NIS) | Acetic Acid | MeCN | 1-Iodoalkyne |

| Terminal Alkyne | N-Iodosuccinimide (NIS) | γ-Al₂O₃ | - | 1-Iodoalkyne |

This table represents general conditions applicable to the iodination of terminal alkynes.

The successful synthesis of this compound and its derivatives relies on the availability of key starting materials.

Synthesis of 2-Bromobenzotrifluoride: This crucial aryl halide can be prepared from 2-(trifluoromethyl)benzenamine via a Sandmeyer-type reaction. chemicalbook.com The process involves the diazotization of the amine with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid. The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst to yield 2-bromobenzotrifluoride. chemicalbook.com

Synthesis of Ethynylmagnesium Bromide: This Grignard reagent is typically prepared by bubbling acetylene (B1199291) gas through a solution of another Grignard reagent, commonly ethylmagnesium bromide, in an ethereal solvent such as tetrahydrofuran (B95107) (THF). ontosight.aithieme-connect.comnih.govorgsyn.org The reaction is an acid-base reaction where the more acidic terminal alkyne proton is removed by the strongly basic Grignard reagent. Careful control of the reaction temperature is important to avoid the formation of the di-Grignard species. thieme-connect.com

Recent Advances in the Synthesis of Fluorinated Alkynes

The incorporation of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF₃) group, into organic molecules can significantly alter their physical, chemical, and biological properties. numberanalytics.com The synthesis of fluorinated alkynes is a field of active research, with recent advancements providing more efficient and selective methodologies. dovepress.com

Current synthetic strategies can be broadly categorized, with novel methods continuously emerging to overcome the challenges associated with fluorination. numberanalytics.com

Primary Fluorination Methods:

Electrophilic Fluorination : This approach utilizes reagents that deliver an electrophilic fluorine atom ("F+"). Agents like Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly used to introduce fluorine into alkyne structures. numberanalytics.com

Nucleophilic Fluorination : This method involves the use of a nucleophilic fluorine source, such as cesium fluoride (B91410) (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), to displace a leaving group. numberanalytics.com Copper-catalyzed nucleophilic fluorination methods have been a notable development in this area.

Radical Fluorination : A more recent development, this technique uses radical initiators to facilitate the introduction of fluorine into the alkyne, often offering alternative reactivity patterns. numberanalytics.com

Recent Methodological Advances:

The synthesis of molecules containing a trifluoromethyl group attached to an alkyne has seen significant progress. One notable advancement is the copper-mediated oxidative trifluoromethylation of terminal alkynes, which uses air as the oxidant. dovepress.com This method provides a direct route to CF₃-substituted alkynes.

Furthermore, the use of aryne intermediates has emerged as a powerful strategy for synthesizing various fluorinated aromatic and heterocyclic molecules. researchgate.net This approach involves the generation of a highly reactive benzyne (B1209423) intermediate, which can then undergo reactions to build complex fluorinated structures. For instance, (trifluoromethanesulfonyloxy)benzynes can participate in regioselective cycloaddition reactions to create multi-substituted benzo-fused heterocycles. researchgate.net

Novel methods are also being explored that offer potential advantages in terms of efficiency, selectivity, and environmental impact. These emerging techniques include:

Electrochemical fluorination of alkynes numberanalytics.com

Photochemical fluorination of alkynes numberanalytics.com

Enzymatic fluorination of alkynes numberanalytics.com

The following table provides a summary of key synthetic approaches for fluorinated alkynes.

| Synthesis Strategy | Reagent/Catalyst Example | Description |

| Electrophilic Fluorination | Selectfluor, NFSI | Involves the attack of the alkyne on an electrophilic fluorine source. numberanalytics.com |

| Nucleophilic Fluorination | TBAF, CsF, Copper catalysts | A fluoride ion displaces a leaving group on the substrate. numberanalytics.com |

| Radical Fluorination | Radical Initiators (e.g., AIBN) | Utilizes a radical mechanism to introduce fluorine. numberanalytics.com |

| Dehydrohalogenation | Strong Base | Elimination of HX from a fluorinated alkene to form an alkyne. numberanalytics.com |

| Cross-Coupling Reactions | Palladium or Copper catalysts | Coupling of a fluorinated building block with an alkyne moiety. numberanalytics.com |

| Aryne Intermediates | (Trifluoromethanesulfonyloxy)benzynes | Generation of a reactive aryne for cycloaddition or other reactions. researchgate.net |

These ongoing developments continue to expand the toolkit available to chemists for the precise and efficient synthesis of complex molecules like this compound.

Reactivity and Reaction Mechanisms of 1 Ethynyl 2 Trifluoromethyl Benzene

General Reactivity of the Ethynyl (B1212043) Group

The ethynyl group (–C≡CH), when attached to an aromatic ring, significantly influences the molecule's reactivity. Its chemical behavior is characterized by the high electron density of the carbon-carbon triple bond and the acidity of the terminal acetylenic proton. The ethynyl group generally acts as an electron-withdrawing substituent through an inductive effect, which deactivates the aromatic ring towards electrophilic attack. rsc.org However, it is also capable of an electron-releasing resonance effect. rsc.org This dual nature means it deactivates the aromatic system, making electrophilic aromatic substitution slower than in unsubstituted benzene (B151609). Research has shown that the ethynyl group deactivates more from the meta-position than from the para-position. rsc.org

The triple bond itself is a site of high reactivity, readily undergoing addition reactions. The terminal hydrogen is weakly acidic and can be removed by a strong base, forming a metal acetylide. This acetylide anion is a potent nucleophile, making the ethynyl group a valuable functional handle for carbon-carbon bond formation, most notably in coupling reactions.

Influence of the Trifluoromethyl Group on Aromatic System Reactivity

The trifluoromethyl (–CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.govmdpi.com This property stems from the strong inductive effect of the three highly electronegative fluorine atoms, which pull electron density away from the aromatic ring. nih.govvaia.com Consequently, the –CF₃ group strongly deactivates the benzene ring, making it significantly less nucleophilic and thus less reactive towards electrophiles in electrophilic aromatic substitution (EAS) reactions. vaia.comyoutube.commasterorganicchemistry.com

This deactivation primarily affects the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack. vaia.comyoutube.com Therefore, the trifluoromethyl group is considered a strong deactivating and meta-directing group in EAS. vaia.comlibretexts.org Its presence not only slows down the reaction rate compared to benzene but also governs the regioselectivity of the substitution. masterorganicchemistry.comlibretexts.org The strong electron-withdrawing nature of the –CF₃ group also increases the reactivity of the aromatic ring towards nucleophilic aromatic substitution by stabilizing the negatively charged intermediate. orgosolver.com

Electrophilic Substitution Reactions

In 1-ethynyl-2-(trifluoromethyl)benzene, the aromatic ring is substituted with two deactivating groups. The trifluoromethyl group is a strongly deactivating, meta-directing substituent, while the ethynyl group is also deactivating. rsc.orgvaia.commasterorganicchemistry.com The combined effect of these two electron-withdrawing groups renders the aromatic ring highly electron-deficient and thus very unreactive towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com

Electrophilic attack, if it occurs, is directed by the substituents. The trifluoromethyl group strongly directs incoming electrophiles to its meta positions (positions 4 and 6 relative to the -CF₃ group). The ethynyl group also tends to direct meta. Therefore, substitution would be predicted to occur at the positions meta to the powerful –CF₃ group. Given the extreme deactivation of the ring, forcing conditions, such as the use of strong acid catalysts and high temperatures, would likely be required to achieve any electrophilic substitution. masterorganicchemistry.com Common EAS reactions like nitration or halogenation on such a deactivated system are expected to be challenging. savemyexams.comlumenlearning.com

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|

| -C≡CH | Inductively withdrawing, resonance donating | Deactivating | Ortho, Para (but complex) |

| -CF₃ | Strongly inductively withdrawing | Strongly Deactivating | Meta |

This interactive table summarizes the electronic effects of the ethynyl and trifluoromethyl groups on the reactivity and orientation of electrophilic aromatic substitution on the benzene ring.

Coupling Reactions

The terminal alkyne functionality of this compound makes it an excellent substrate for various metal-catalyzed coupling reactions, which are fundamental for constructing more complex molecular architectures.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a highly reliable and versatile method, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org this compound can readily participate in this reaction, coupling with a variety of aryl or vinyl halides to produce disubstituted alkynes.

The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) complex is followed by transmetalation with a copper(I) acetylide. The copper acetylide is formed in a separate cycle where the terminal alkyne reacts with a Cu(I) salt in the presence of the base. wikipedia.org Reductive elimination from the palladium complex then yields the final product and regenerates the Pd(0) catalyst. wikipedia.org These reactions are often carried out under mild conditions, tolerating a wide range of functional groups. wikipedia.orgscielo.org.mx

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Example | Role |

|---|---|---|

| Alkyne | This compound | Nucleophilic partner |

| Halide Partner | Aryl/Vinyl Iodide, Bromide, or Triflate | Electrophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst |

| Copper Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine, Diisopropylamine | Alkyne deprotonation, neutralizes HX |

| Solvent | THF, DMF, Toluene | Reaction medium |

This interactive table outlines the key components and their functions in a typical Sonogashira coupling reaction involving a terminal alkyne.

Beyond the Sonogashira reaction, the ethynyl group of this compound can participate in a broader range of palladium-catalyzed transformations. These reactions are central to modern organic synthesis for their efficiency and selectivity in forming C-C and C-heteroatom bonds. mdpi.com For instance, palladium catalysts can facilitate the coupling of the terminal alkyne with various organic electrophiles. While the Sonogashira reaction involves aryl/vinyl halides, other palladium-catalyzed processes can couple terminal alkynes with partners like organoboron compounds (a variation of Suzuki coupling) or organozinc reagents (Negishi coupling). mdpi.comresearchgate.net

Furthermore, palladium catalysis can be employed in reactions that transform the triple bond itself, such as hydroarylation or hydroamination, although these are less common than cross-coupling reactions at the terminal position. The specific reaction pathway and product outcome are highly dependent on the choice of palladium catalyst, ligands, solvents, and other reaction conditions. researchgate.netbeilstein-journals.org

Cycloaddition Reactions

The carbon-carbon triple bond of the ethynyl group in this compound can act as a 2π-electron component (a dienophile or dipolarophile) in cycloaddition reactions. These reactions are powerful tools for the synthesis of cyclic and heterocyclic compounds.

One of the most common types is the [3+2] cycloaddition, often involving 1,3-dipoles like azides (Huisgen cycloaddition to form triazoles) or nitrile imines (to form pyrazoles). rsc.orgmdpi.com The reaction of this compound with an organic azide (B81097), for example, would yield a triazole ring, a structure prevalent in medicinal chemistry.

The ethynyl group can also participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes to form six-membered rings. nih.govbeilstein-journals.org The reactivity in these reactions is influenced by the electronic nature of the substituents. The electron-withdrawing trifluoromethyl group can enhance the dienophilic character of the alkyne, potentially increasing the rate and influencing the regioselectivity of the cycloaddition. beilstein-journals.org The specific conditions and outcomes depend on the diene partner and can sometimes require thermal or catalytic activation. nih.gov

Huisgen 1,3-Dipolar [3 + 2] Cycloaddition of Azides and Alkynes (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) or ruthenium(I) complexes, which offer significant rate enhancement and control over regioselectivity.

In the context of this compound, the electron-withdrawing nature of the trifluoromethyl group is expected to influence the reactivity of the alkyne. For the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which typically yields the 1,4-disubstituted triazole isomer, the reaction proceeds through a copper acetylide intermediate. The reaction is robust and tolerates a wide variety of functional groups. For instance, the CuAAC reaction of benzyl (B1604629) azide with various terminal alkynes, including those bearing electron-withdrawing groups like trifluoromethyl, has been shown to proceed with good to excellent yields. beilstein-journals.org

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), on the other hand, generally affords the 1,5-disubstituted triazole regioisomer. This complementary regioselectivity provides a powerful tool for the synthesis of diverse triazole structures. The mechanism of the RuAAC is believed to involve the formation of a ruthenacycle intermediate.

The table below summarizes representative examples of Huisgen cycloaddition reactions with substituted alkynes, illustrating the conditions and outcomes. While specific data for this compound is not extensively documented in readily available literature, the data for analogous compounds provides insight into the expected reactivity.

| Alkyne | Azide | Catalyst/Conditions | Product (Regioisomer) | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene (B144264) | Benzyl azide | CuI, Et3N, Cyrene™, 30 °C, 12 h | 1-Benzyl-4-phenyl-1H-1,2,3-triazole (1,4-) | >99 |

| 1-Ethynyl-4-fluorobenzene | Benzyl azide | CuI, Et3N, Cyrene™, 30 °C, 12 h | 1-Benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole (1,4-) | 96 |

| 1-Ethynyl-4-(trifluoromethyl)benzene | Benzyl azide | CuI, Et3N, Cyrene™, 30 °C, 12 h | 1-Benzyl-4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole (1,4-) | 89 |

| Phenylacetylene | 4-Azido-1-chloro-2-(trifluoromethyl)benzene | CuCl, H2O, Microwave 100 °C, 30 min | 1-(4-Chloro-3-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole (1,4-) | Not specified |

Hydroboration Reactions of Terminal Alkynes

Hydroboration is a powerful synthetic method for the anti-Markovnikov hydration and functionalization of alkynes. The reaction involves the addition of a boron-hydrogen bond across the carbon-carbon triple bond, followed by oxidation or other transformations of the resulting organoborane intermediate. For terminal alkynes like this compound, hydroboration typically proceeds with high regioselectivity, placing the boron atom at the terminal carbon.

The mechanism of hydroboration involves a concerted addition of the B-H bond to the alkyne via a four-membered transition state. chemistrysteps.comkhanacademy.org Steric and electronic factors govern the regioselectivity. The less sterically hindered terminal carbon is favored for the attachment of the bulky borane (B79455) reagent. Subsequent oxidation of the vinylborane, commonly with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group, yielding an enol that tautomerizes to the corresponding aldehyde.

Commonly used hydroborating agents include borane-tetrahydrofuran (B86392) complex (BH3·THF), borane dimethyl sulfide (B99878) complex (BMS), and sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN), which can enhance regioselectivity.

While specific studies on the hydroboration of this compound are not widely reported, the general principles of alkyne hydroboration suggest that it would readily undergo this transformation to produce 2-(2-(trifluoromethyl)phenyl)acetaldehyde (B1356695) after oxidation.

Formation of Complex Molecular Architectures

Terminal alkynes are versatile building blocks in the synthesis of complex molecular architectures due to their ability to participate in a variety of coupling and cyclization reactions. This compound, with its reactive ethynyl group, can be employed in the construction of larger, more intricate structures such as polymers and macrocycles.

One notable example is the formation of poly[o-(trifluoromethyl)phenylacetylene], the homopolymer of this compound. The polymerization of substituted phenylacetylenes can be achieved using various transition metal catalysts, leading to polymers with interesting properties and potential applications in materials science. beilstein-journals.org

Furthermore, the ethynyl group can serve as a linchpin in the synthesis of macrocycles through intramolecular cyclization reactions or by participating in multiple intermolecular coupling reactions. The synthesis of macrocycles often relies on high-dilution conditions to favor intramolecular reactions over intermolecular polymerization.

Reaction Mechanisms in Derivative Synthesis

The synthesis of derivatives of this compound primarily relies on reactions of the terminal alkyne. One of the most important reactions for this purpose is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org

Palladium Cycle :

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation : The copper acetylide, formed in the copper cycle, transfers the acetylenic group to the Pd(II) complex, regenerating the Cu(I) catalyst.

Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product (Ar-C≡C-R) and regenerate the Pd(0) catalyst.

Copper Cycle :

π-Complex Formation : The Cu(I) catalyst forms a π-complex with the terminal alkyne.

Deprotonation : A base deprotonates the terminal alkyne, leading to the formation of a copper acetylide.

This reaction is highly versatile and allows for the introduction of the 2-(trifluoromethyl)phenylethynyl moiety into a wide range of organic molecules.

Investigation of Photoexcitation and Luminescence Processes

The incorporation of the this compound motif into larger conjugated systems can lead to molecules with interesting photophysical properties, including fluorescence and phosphorescence. The resulting triazole derivatives from click chemistry, for example, are known to exhibit luminescence. scholaris.carsc.org

The photophysical properties of these molecules are influenced by several factors, including the nature of the substituents, the extent of π-conjugation, and the molecular geometry. The trifluoromethyl group, being a strong electron-withdrawing group, can significantly impact the electronic structure of the molecule and, consequently, its absorption and emission characteristics. beilstein-journals.org

Upon photoexcitation, a molecule is promoted from its ground electronic state to an excited state. The subsequent de-excitation can occur through radiative pathways, such as fluorescence (from the lowest singlet excited state, S1) and phosphorescence (from the lowest triplet excited state, T1), or non-radiative pathways.

The study of the photophysical properties of derivatives of this compound involves measuring their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. These studies provide valuable insights into the structure-property relationships and the potential of these compounds in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors.

The following table presents photophysical data for some triazole derivatives, illustrating the range of emission properties that can be achieved.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent |

|---|---|---|---|---|

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | - | - | - | - |

| 1-(4-Chloro-3-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole | - | - | - | - |

| Substituted 2-aryl-1,2,3-triazoles | - | 335-368 | up to 0.65 | Methanol |

| Pyrene-substituted 1,2,3-triazoles | - | - | 0.71-0.81 | Chloroform |

Applications in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The compound serves as a fundamental building block for creating more intricate organic molecules. chemimpex.comchemscene.com The ethynyl (B1212043) group provides a site for numerous chemical reactions, such as coupling reactions, cycloadditions, and polymerization, allowing for the extension of the carbon skeleton. The trifluoromethyl group, meanwhile, imparts unique electronic properties and steric bulk to the molecule, influencing the reactivity and properties of the final products. chemimpex.com Its role as an intermediate is crucial for chemists aiming to develop novel pharmaceuticals and agrochemicals. chemimpex.com

| Property | Description |

| Molecular Formula | C₉H₅F₃ nih.gov |

| IUPAC Name | 1-ethynyl-2-(trifluoromethyl)benzene nih.gov |

| Molar Mass | 170.13 g/mol nih.gov |

| Key Functional Groups | Ethynyl (alkyne), Trifluoromethyl (-CF₃), Benzene (B151609) Ring |

| Primary Role | Intermediate, Molecular Building Block chemimpex.combldpharm.com |

Precursor for Fluorine-Containing Organic Compounds

This compound is a key precursor in the synthesis of other fluorine-containing molecules. The trifluoromethyl (-CF₃) group is a highly sought-after substituent in medicinal and materials chemistry because it can significantly alter a molecule's properties. chemimpex.com The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, which is the ability of a compound to dissolve in fats, oils, and lipids. chemimpex.combeilstein-journals.org Molecules containing fluorine often exhibit enhanced biological activity and stability, making this compound a valuable starting material for creating new fluorinated compounds. chemimpex.com The trifluoromethyl group, in particular, is noted for conferring increased stability and lipophilicity, in addition to its high electronegativity. beilstein-journals.org

Intermediate in the Synthesis of Diverse Pharmaceutical Compounds

In pharmaceutical development and drug discovery, this compound serves as a critical intermediate. tcichemicals.com The trifluoromethyl group is a common feature in many modern drugs, as it can improve a drug's ability to cross cell membranes and resist metabolic breakdown by the body. chemimpex.com The ethynyl group allows for the attachment of this fluorinated benzene ring to other molecular scaffolds using techniques like "click chemistry." A notable application is in the synthesis of potent compounds designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

| Research Area | Application of this compound |

| Medicinal Chemistry | The trifluoromethyl group enhances lipophilicity, making it suitable for drug design. chemimpex.com |

| Drug Discovery | Used in the development of new pharmaceuticals. chemimpex.comtcichemicals.com |

| Anti-Tuberculosis Agents | A key reagent in the synthesis of potent anti-Mycobacterium tuberculosis compounds via click chemistry. |

Utility in Agrochemical Synthesis

The unique properties imparted by the trifluoromethyl group are also highly advantageous in the field of agrochemicals. chemimpex.com This functional group is present in a significant portion of modern pesticides. beilstein-journals.org The incorporation of -CF₃ can enhance the efficacy and stability of herbicides, insecticides, and fungicides. This compound acts as a valuable building block for creating these complex agrochemical products. chemimpex.com Currently, about 15% of all pesticides listed in the Pesticide Manual contain at least one fluorine atom, with the trifluoromethyl group being the most prevalent among them. beilstein-journals.org

Contributions to Material Science

The applications of this compound extend into the realm of material science, where it is used in the creation of specialized polymers, dyes, and other advanced materials. chemimpex.comsigmaaldrich.com

The presence of the ethynyl group allows this compound to undergo polymerization. It can react with itself to form a homopolymer, a polymer in which all the monomer units are the same. nih.gov This reactivity makes it a useful monomer for creating new polymer chains with incorporated trifluoromethyl groups, which can bestow unique properties upon the final material.

The strong carbon-fluorine bonds in the trifluoromethyl group contribute to high thermal and chemical stability. When this compound is incorporated into polymers and other materials, it can significantly enhance their resistance to heat and chemical degradation. chemimpex.com This makes it valuable in the formulation of advanced materials used in demanding environments, such as those found in the electronics and automotive industries. chemimpex.com

Development of Materials with Specific Electronic Properties

The presence of the trifluoromethyl (-CF3) group in this compound significantly influences the electronic properties of polymers derived from it. The -CF3 group is strongly electron-withdrawing, which can alter the electron density of the aromatic system and the conjugated backbone of a polymer. This modification of the electronic landscape is a key strategy for designing materials with specific applications in electronics.

One of the most direct applications of this compound is in the synthesis of its homopolymer, poly[o-(trifluoromethyl)phenylacetylene]. cymitquimica.com This material leverages the properties imparted by the trifluoromethyl group to create a polymer with notable characteristics.

Key Properties of Poly[o-(trifluoromethyl)phenylacetylene]:

| Property | Description |

| CAS Number | 96504-22-2 |

| Synonyms | o-(Trifluoromethyl)phenylacetylene homopolymer, this compound homopolymer, Poly(2-(Trifluoromethyl)phenylacetylene) |

| Thermal Stability | Exhibits high thermal stability, a crucial feature for materials used in electronic devices that may generate heat during operation. cymitquimica.com |

| Chemical Resistance | Shows resistance to chemical degradation, enhancing the durability and lifespan of components made from this material. cymitquimica.com |

| Solubility | Typically insoluble in common organic solvents, a characteristic common to many fluorinated polymers. cymitquimica.com |

| Hydrophobicity | The trifluoromethyl group enhances the hydrophobic nature of the polymer. cymitquimica.com |

| Optical/Electrical Properties | The conjugated structure suggests the potential for unique optical and electrical properties, which are of interest for applications in materials science. cymitquimica.com |

This table summarizes the known properties of the homopolymer of this compound.

Research into fluorinated and trifluoromethylated fullerenes has demonstrated that the trifluoromethyl group has distinct electron-withdrawing properties that influence the electron affinity of molecules. These findings underscore the principle that incorporating -CF3 groups, such as in the polymerization of this compound, is a viable method for tuning the electronic characteristics of the resulting material. The study of oligo(phenylene ethynylene)s has further shown that the strategic placement of electron-donating and electron-withdrawing groups can control the direction of electron flow, a fundamental concept in the design of molecular rectifiers.

Role in the Creation of Phenyleneethynylenes

Phenyleneethynylenes are a class of conjugated organic molecules and polymers characterized by a backbone of alternating benzene rings and carbon-carbon triple bonds. Their rigid, rod-like structure and extended π-conjugation give rise to interesting optical and electronic properties, making them suitable for applications such as molecular wires, organic light-emitting diodes (OLEDs), and sensors.

The synthesis of phenyleneethynylenes is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound, with its terminal ethynyl group, is an ideal monomer for this type of synthesis.

The synthesis of ortho-phenyleneethynylenes, in particular, can lead to materials with unique folding and coordination properties. The close proximity of the ethynyl groups and any substituents can influence the conformation of the resulting oligomers and polymers, which in turn affects their electronic and photophysical behavior. While specific studies detailing the use of this compound in creating extended phenyleneethynylene structures are not abundant in publicly available literature, the principles of the Sonogashira reaction and the known effects of trifluoromethyl substitution strongly support its utility in this area. The synthesis of various oligo(phenylene ethynylene)s has demonstrated that functionalization is key to modulating their absorption and emission spectra.

Spectroscopic Analysis and Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR)

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the acetylenic proton and the four aromatic protons. The acetylenic proton (H-C≡) would likely appear as a singlet in a characteristic region of the spectrum. The aromatic protons would present as a more complex multiplet pattern due to spin-spin coupling between them. The proximity of the electron-withdrawing trifluoromethyl group and the magnetically anisotropic ethynyl (B1212043) group would influence the chemical shifts of these aromatic protons, causing them to resonate at different frequencies and providing key information about their relative positions on the benzene (B151609) ring.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. One would expect to see nine distinct signals corresponding to the nine carbon atoms in the molecule: two for the ethynyl group, six for the benzene ring, and one for the trifluoromethyl carbon. The chemical shift of the trifluoromethyl carbon would be particularly notable, appearing as a quartet due to coupling with the three fluorine atoms. The positions of the aromatic carbon signals would be influenced by the substituents, allowing for the assignment of each carbon atom within the ring.

Fluorine-19 NMR (¹⁹F NMR)

¹⁹F NMR is highly specific for fluorine-containing compounds. A ¹⁹F NMR spectrum of 1-Ethynyl-2-(trifluoromethyl)benzene would be expected to show a single, sharp signal (a singlet) for the three equivalent fluorine atoms of the trifluoromethyl group, as there are no adjacent protons or other fluorine atoms to cause splitting. The chemical shift of this signal would be characteristic of a CF₃ group attached to an aromatic ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, IR analysis is crucial for confirming the presence of the terminal alkyne and the trifluoromethyl group.

FTIR Spectra

Fourier-transform infrared (FTIR) spectroscopy provides high-resolution data on the vibrational modes of a molecule. While specific peak data is not detailed in available public sources, an FTIR spectrum of this compound, typically recorded on a neat sample, would be expected to display several characteristic absorption bands. bldpharm.com Key expected peaks would include a sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne, and another absorption in the 2100-2140 cm⁻¹ region for the C≡C triple bond stretch. Strong absorptions in the 1100-1400 cm⁻¹ range would be indicative of the C-F stretching vibrations of the trifluoromethyl group. Aromatic C-H and C=C stretching vibrations would also be present in their typical regions.

ATR-IR Spectra

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of samples in their solid or liquid state with minimal preparation. Information from public databases indicates that an ATR-IR spectrum of this compound has been recorded using a Bruker Tensor 27 FT-IR instrument. bldpharm.com The resulting spectrum would be broadly similar to the FTIR transmission spectrum, showing the characteristic absorption frequencies for the ≡C-H, C≡C, and C-F bonds, as well as aromatic vibrations. This technique is valuable for obtaining rapid and reproducible spectral data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of compounds.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of "this compound". By providing highly accurate mass measurements, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

Research Findings: The theoretical exact mass of "this compound" (C₉H₅F₃) is 170.03433465 Da. nih.gov In a typical HRMS analysis, the experimentally measured mass of the molecular ion would be compared to this theoretical value. A close correlation, usually within a few parts per million (ppm), confirms the elemental composition of the molecule. While specific experimental HRMS data for this compound is not widely available in the public literature, the technique is fundamental for confirming its identity in synthesis and analysis.

Interactive Data Table: Theoretical Mass Data for HRMS

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅F₃ |

| Theoretical Exact Mass (Da) | 170.03433465 |

Note: This data is computationally derived and serves as the benchmark for experimental HRMS measurements.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is a variant of mass spectrometry that is particularly useful for analyzing polar and high molecular weight compounds. However, for a relatively small and nonpolar molecule like "this compound", other ionization techniques such as electron ionization (EI) are more commonly employed.

Research Findings: There is a lack of specific research findings detailing the analysis of "this compound" using ESI-TOF mass spectrometry in the available literature. Generally, ESI is less efficient for nonpolar aromatic hydrocarbons as it relies on the formation of ions in solution prior to their introduction into the mass spectrometer. It is plausible that in specific research contexts, such as in studies involving derivatives or complexes of "this compound", ESI-TOF could be utilized. In such cases, the high mass accuracy of the TOF analyzer would provide valuable data for formula determination.

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source.

Research Findings: A Raman spectrum for "this compound" has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. While the full spectral data with peak assignments is not publicly detailed, the characteristic vibrations of the ethynyl and trifluoromethyl groups, as well as the benzene ring, would be expected to produce a unique spectroscopic fingerprint.

Interactive Data Table: Expected Raman Vibrational Modes

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Ethynyl (C≡C) | Stretching | 2100 - 2260 |

| Ethynyl (≡C-H) | Stretching | 3200 - 3300 |

| Benzene Ring | C-C Stretching | 1400 - 1600 |

Note: The exact positions of the Raman bands can be influenced by the molecular environment and interactions.

Analytical Chemistry Applications

In analytical chemistry, well-characterized compounds are often used as standards for the calibration of instruments and the quantification of other substances.

There is no substantial evidence in the reviewed literature to suggest that "this compound" is commonly used as a certified reference material or an internal standard in chromatographic techniques. While fluorinated compounds are sometimes employed as internal standards due to their distinct signals, the specific use of this compound for such purposes is not documented. researchgate.netchromforum.org

Similarly, there is no widely available information indicating that "this compound" serves as a standard in spectroscopic analyses. For techniques like NMR spectroscopy, other fluorinated compounds are more commonly established as standards.

Purity Analysis (e.g., NMR Purity, GC)

The determination of purity is a critical aspect of the characterization of "this compound," ensuring that the material is suitable for its intended research and synthetic applications. The primary methods employed for assessing the purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC). These techniques provide both qualitative and quantitative information about the sample's composition.

NMR Purity Assessment:

While a detailed quantitative NMR (qNMR) study on "this compound" is not extensively documented in publicly available research, the consistency of the ¹H NMR spectrum with the expected chemical structure serves as a fundamental purity check. In a typical analysis, the presence of signals corresponding to the ethynyl proton and the aromatic protons, with their characteristic chemical shifts and coupling patterns, confirms the identity of the compound. The absence or minimal presence of unassignable signals is indicative of high purity. For instance, a Certificate of Analysis for a commercial batch of "this compound" confirms that the ¹H NMR spectrum is consistent with its structure, a key qualitative indicator of purity. bldpharm.com

Gas Chromatography (GC) Analysis:

Gas chromatography is a powerful technique for separating and quantifying volatile compounds, making it well-suited for the purity assessment of "this compound." By this method, a sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. The area of the peak corresponding to the compound in the resulting chromatogram is proportional to its concentration.

Detailed research findings from a Certificate of Analysis by ChemScene show a purity of 99.15% for "this compound" as determined by GC. bldpharm.com This high level of purity indicates that the sample contains minimal impurities, which could include starting materials, byproducts from the synthesis, or residual solvents.

Data from various chemical suppliers further corroborates the high purity of commercially available "this compound," with typical purities ranging from 97% to over 99%.

| Supplier/Source | Reported Purity | Analytical Method | Reference |

|---|---|---|---|

| ChemScene | 99.15% | GC | bldpharm.com |

| Apollo Scientific | 98% | Not Specified | |

| Santa Cruz Biotechnology | 97% | Not Specified | |

| Fisher Scientific | 97% | Not Specified |

The consistency of these findings across different suppliers highlights the established methods for the synthesis and purification of "this compound," resulting in a high-grade product suitable for a range of scientific applications.

Theoretical and Computational Studies of 1 Ethynyl 2 Trifluoromethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and properties of molecules. For aromatic compounds such as substituted phenylacetylenes, DFT methods are frequently employed to predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov

Furthermore, quantum chemical calculations can elucidate the effects of substituents on the benzene (B151609) ring. The electron-withdrawing nature of the trifluoromethyl group is known to significantly influence the electronic distribution within the benzene ring, which in turn affects the molecule's reactivity and spectroscopic properties. researchgate.net DFT calculations on fluorinated benzenes have shown that fluorine substituents modify the electron density distribution, which is a key factor in determining the aromaticity and reactivity of the compound. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational dynamics, solvation processes, and interactions with other molecules.

Specific MD simulations for 1-ethynyl-2-(trifluoromethyl)benzene have not been detailed in the available literature. However, studies on related fluorinated benzene derivatives in various solvents offer valuable insights. For example, MD simulations of benzene and its fluorinated derivatives, such as hexafluorobenzene (B1203771) and 1,3,5-trifluorobenzene, have been conducted to investigate their local ordering in the liquid state. acs.org These studies reveal that fluorination can significantly impact the intermolecular interactions and the resulting liquid structure. acs.orgsci-hub.red For instance, in liquid 1,3,5-trifluorobenzene, a stacked configuration involving pairs of molecules is observed, indicating the presence of dimers. acs.org

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies are crucial in the field of medicinal chemistry and materials science for designing new molecules with desired properties. By systematically modifying the chemical structure of a compound and observing the effect on its biological activity or physical properties, researchers can identify key structural features responsible for its function.

While specific SAR studies for derivatives of this compound are not extensively documented in the provided search results, the principles of SAR can be applied to understand how modifications to this molecule might influence its properties. For example, in the development of new therapeutic agents, the trifluoromethylphenyl group is often incorporated to enhance biological activity. nih.govmdpi.com SAR studies on N-aryl-N′-methylguanidines with a 3-(trifluoromethyl)phenyl group have been conducted to explore their potential as radioligands for NMDA receptors. nih.gov

In the broader context of phenylacetylene (B144264) derivatives, SAR studies have been instrumental in developing materials with specific electronic and optical properties. The substitution pattern on the phenyl ring significantly influences the compound's behavior. For instance, the electronic properties of dithiafulvenyl-substituted phenylacetylene derivatives are highly dependent on the regioisomeric substitution pattern. rsc.org

For derivatives of this compound, SAR studies could explore modifications at several positions:

The ethynyl (B1212043) group: The reactivity and electronic properties could be tuned by replacing the terminal hydrogen with other functional groups.

The benzene ring: Introducing additional substituents on the benzene ring would alter the electronic landscape of the molecule.

The trifluoromethyl group: While less common, modifications to this group would drastically change the steric and electronic properties.

Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to correlate chemical structure with activity, have been successfully applied to various classes of compounds, including those containing trifluoromethylphenyl moieties. jmaterenvironsci.comphyschemres.orgnih.gov

Prediction of Electronic Properties

The electronic properties of this compound are largely dictated by the interplay between the electron-withdrawing trifluoromethyl group and the π-system of the ethynyl and phenyl groups. The trifluoromethyl group, being strongly electronegative, is expected to lower the energy of the molecular orbitals.

Studies on related molecules provide a basis for predicting these properties. For example, the electronic effects of substituents on the benzene ring have been studied for styrene (B11656) and phenylacetylene. researchgate.net The introduction of a trifluoromethyl group is known to destabilize the highest occupied molecular orbital (HOMO) and stabilize the lowest unoccupied molecular orbital (LUMO), thereby influencing the HOMO-LUMO gap. nih.gov This effect has been observed in studies of ortho-substituted perylenes, where the addition of electron-donating groups leads to a destabilization of the occupied orbitals. nih.gov

Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic absorption and emission spectra of molecules. researchgate.net Such calculations on phenylacetylene have been used to simulate its vibronic structure, demonstrating the sensitivity of these predictions to the chosen computational method. researchgate.net For this compound, TD-DFT calculations would be expected to predict a shift in the absorption and emission wavelengths compared to unsubstituted phenylacetylene due to the electronic influence of the trifluoromethyl group.

The table below summarizes the predicted effects of the trifluoromethyl group on the electronic properties of the phenylacetylene core.

| Property | Predicted Effect of 2-(Trifluoromethyl) Group |

| HOMO Energy | Lowered |

| LUMO Energy | Lowered |

| HOMO-LUMO Gap | Potentially altered, influencing UV-Vis absorption |

| Electron Density on Benzene Ring | Reduced |

| Dipole Moment | Increased |

Lipophilicity Enhancement Studies (Log Po/w, XLOGP, MLOGP)

Lipophilicity, often quantified by the logarithm of the partition coefficient between octanol (B41247) and water (Log P), is a critical parameter in medicinal chemistry as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group is well-known to enhance the lipophilicity of a molecule.

While experimental Log P values for this compound are not provided in the search results, computational methods can be used to predict this property. One such predicted value is the XLogP3, which is an atomistic method for calculating Log P. The PubChem database provides a computed XLogP3 value for this compound. nih.gov

The table below presents computed lipophilicity values for this compound from various sources. It is important to note that these are predicted values and may differ from experimentally determined values.

| Parameter | Value | Source |

| XLogP3 | 3.5 | PubChem nih.gov |

Studies on other trifluoromethyl-containing compounds consistently show an increase in lipophilicity upon introduction of the -CF3 group. For example, in a series of pyrazole (B372694) derivatives, the presence of a 3,5-bis(trifluoromethyl)phenyl group was a key feature in compounds designed to have specific biological activities, where lipophilicity plays a role in cell membrane permeability. mdpi.com The enhanced lipophilicity is a direct consequence of the fluorine atoms, which are hydrophobic.

Advanced Research Topics and Future Directions

Development of Novel Synthetic Methodologies

The advancement of synthetic chemistry relies on the development of efficient and versatile methods for constructing molecular frameworks. For 1-Ethynyl-2-(trifluoromethyl)benzene, research is geared towards leveraging its reactive ethynyl (B1212043) group for carbon-carbon bond formation. A significant methodology involves its conversion into an organotin reagent, a key precursor for Stille coupling reactions.

This transformation is typically achieved by treating this compound with n-butyllithium (n-BuLi) followed by quenching with tributyltin chloride (Bu3SnCl). This process efficiently yields the corresponding tributylstannane derivative, which can then participate in palladium-catalyzed cross-coupling reactions to create more complex structures.

Table 1: Synthesis of Tributyl((2-(trifluoromethyl)phenyl)ethynyl)stannane

| Reactant | Reagent | Conditions | Yield |

|---|

Future research in this area aims to develop more direct and atom-economical methods, potentially involving catalytic C-H activation or alternative coupling strategies that avoid the use of stoichiometric organometallic reagents.

Exploration of New Reactivity Pathways

Beyond established cross-coupling reactions, the exploration of novel reactivity pathways for this compound is a key area of future research. The terminal alkyne functionality is inherently versatile and is a prime candidate for participating in a variety of chemical transformations, most notably cycloaddition reactions.

One of the most promising pathways is the [3+2] cycloaddition reaction, often utilized in "click chemistry." This reaction involves treating an alkyne with an azide (B81097) to form a highly stable triazole ring. This pathway offers a robust method for synthesizing complex heterocyclic structures. Similarly, reaction with nitrile oxides can yield isoxazoles, and reaction with diazomethanes can produce pyrazoles. These heterocyclic cores are prevalent in pharmacologically active molecules, making their synthesis from this compound a highly attractive prospect for creating libraries of potential drug candidates.

Expanding Applications in Medicinal Chemistry

The presence of the trifluoromethyl (-CF3) group makes this compound a particularly valuable building block in medicinal chemistry. The -CF3 group is a bioisostere for a methyl group but possesses profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the pharmacological profile of a drug candidate.

Incorporating a trifluoromethyl group can improve:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

Binding Affinity: The -CF3 group can alter the electronic distribution of a molecule, potentially leading to stronger interactions with biological targets.

Membrane Permeability: Increased lipophilicity can enhance a molecule's ability to cross cell membranes and reach its site of action.

This compound serves as a versatile scaffold in drug discovery. Its dual functionality—the reactive alkyne for molecular construction and the property-enhancing trifluoromethyl group—allows medicinal chemists to systematically build and optimize novel therapeutic agents. The alkyne acts as a handle for introducing diverse chemical moieties via reactions like Sonogashira coupling or cycloadditions, enabling the exploration of a broad chemical space to identify compounds with desired biological activity.

While specific anti-inflammatory drugs derived directly from this compound are not yet established, its potential as a precursor is significant. Many potent anti-inflammatory agents are based on heterocyclic cores, such as isoxazoles. scholarsresearchlibrary.com The synthesis of isoxazoles can be achieved through the cycloaddition of terminal alkynes with nitrile oxides. Therefore, this compound is a rational starting point for generating novel trifluoromethyl-substituted isoxazole (B147169) derivatives. These new chemical entities could be screened for activity against inflammatory targets like the cyclooxygenase (COX) enzymes. nih.gov

A promising application lies in the synthesis of novel antibacterial agents. Research has shown that pyrazole (B372694) derivatives containing N-(trifluoromethyl)phenyl substituents exhibit potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govrsc.org These compounds have demonstrated the ability to inhibit bacterial growth at low concentrations and prevent the formation of biofilms. nih.govresearchgate.net

Given that pyrazoles can be synthesized from alkynes, this compound is an ideal precursor for developing new analogues in this class. By reacting it with diazo compounds, novel pyrazoles containing the specific 2-(trifluoromethyl)phenyl moiety can be created and evaluated for their antibacterial efficacy.

Table 2: Antibacterial Activity of Related Trifluoromethyl-Substituted Pyrazole Compounds

| Bacterial Strain | Compound Class | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MRSA | Bromo and trifluoromethyl substituted pyrazole | 0.78 µg/mL |

| S. epidermidis | Bromo and trifluoromethyl substituted pyrazole | 1.56 µg/mL |

| E. faecium | Bromo and trifluoromethyl substituted pyrazole | 0.78 µg/mL |

Data from a study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives, demonstrating the potential of this chemical class. nih.gov

The development of new antifungal agents is another critical area of research. Many leading antifungal drugs belong to the azole class (e.g., fluconazole, itraconazole), which are five-membered heterocyclic compounds containing nitrogen atoms. The synthesis of azole rings, such as triazoles and isoxazoles, is readily achievable from terminal alkynes through various cycloaddition reactions. nih.gov

The introduction of a trifluoromethyl group is a known strategy to enhance the potency and pharmacokinetic properties of bioactive molecules. Therefore, using this compound as a starting material to synthesize novel trifluoromethyl-substituted azole derivatives represents a logical and promising strategy for the discovery of next-generation antifungal compounds.

Synthesis of Anti-Mycobacterium Tuberculosis Compounds

The global health threat posed by Mycobacterium tuberculosis (Mtb), particularly the rise of multidrug-resistant strains, necessitates the development of novel therapeutic agents. While direct synthesis of anti-tuberculosis compounds using this compound as a starting material is not extensively documented in publicly available literature, its structural motifs are present in molecules with demonstrated antimycobacterial activity. The trifluoromethyl group is a common feature in modern medicinal chemistry, known to enhance metabolic stability and cell membrane permeability of drug candidates.

Fluorinated analogs of existing anti-TB drugs have shown promise. For instance, the introduction of fluorine into thiacetazone (B1682801) analogs significantly increased their potency against M. tuberculosis H37Rv. nih.gov This highlights the potential of incorporating trifluoromethylated phenyl groups into heterocyclic scaffolds known for their antimycobacterial effects.

One plausible synthetic route leveraging this compound would be the construction of triazole-containing compounds. The ethynyl group can readily undergo "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. This class of heterocycles is a well-established pharmacophore in anti-tuberculosis drug discovery. By reacting this compound with various organic azides, a library of novel triazole derivatives could be generated for screening against Mtb.

Table 1: Plausible Synthetic Strategy for Novel Anti-Tuberculosis Agents

| Reactant A | Reactant B | Reaction Type | Potential Product Class | Relevance |

|---|---|---|---|---|

| This compound | Organic Azide (R-N₃) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazoles | Triazoles are known pharmacophores in anti-TB drug development. |

Isoxazole-based Small Molecules Targeting Viral Infections (e.g., Zika Virus)

The Zika virus (ZIKV) epidemic has highlighted the urgent need for effective antiviral therapies. Isoxazole-containing molecules have emerged as a promising class of compounds with potential anti-ZIKV activity. The synthesis of 3,5-disubstituted isoxazoles can be efficiently achieved through the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes. nih.govrsc.orgchem-station.com

This compound serves as an ideal alkyne component for this reaction. The electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of the cycloaddition, leading to the preferential formation of the 3-(2-(trifluoromethyl)phenyl)-5-substituted isoxazole isomer.

A general synthetic scheme would involve the in situ generation of a nitrile oxide (from an aldoxime or hydroximoyl chloride) which then reacts with this compound. This approach allows for the creation of a diverse range of isoxazole derivatives by varying the substituent on the nitrile oxide precursor. Research into novel isoxazole-based small molecules has identified candidates with potent antiviral activity against ZIKV strains and improved safety profiles in vitro, underscoring the potential of this chemical scaffold in antiviral drug development. researchgate.net

Table 2: General Synthesis of Isoxazoles from this compound

| Alkyne | Dipole Precursor | Reaction | Product | Potential Application |

|---|---|---|---|---|

| This compound | R-CH=NOH (Aldoxime) | 1,3-Dipolar Cycloaddition | 3-(2-(Trifluoromethyl)phenyl)-5-R-isoxazole | Antiviral agents (e.g., against Zika Virus) |

Innovations in Material Science

The rigid, conjugated structure of this compound makes it an attractive monomer for the synthesis of advanced polymers and materials with unique optical and electronic properties. bldpharm.com

The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the refractive index and dielectric constant. Aromatic polyamides containing trifluoromethyl groups, for instance, have demonstrated high optical transparency and thermal stability.

This compound can be polymerized through various methods, such as Sonogashira cross-coupling reactions, to create poly(phenylene ethynylene)s (PPEs). These conjugated polymers are known for their photoluminescent properties. The presence of the bulky and electron-withdrawing trifluoromethyl group can disrupt intermolecular packing, thereby increasing solubility and potentially enhancing fluorescence in the solid state by mitigating aggregation-caused quenching. A homopolymer of this compound has been documented, suggesting its utility in creating novel polymeric materials. nih.gov

The extended π-conjugation in molecules derived from this compound makes them candidates for use as dyes and optical materials. The trifluoromethylphenylacetylene moiety can act as a core chromophore. For example, fluorinated diphenylacetylene-based molecules have been investigated as luminescent materials, where molecular modifications can enhance fluorescence and allow for the tuning of photoluminescence colors. nih.gov Polymers incorporating this unit are of interest for applications in organic light-emitting devices (OLEDs) and fluorescent sensors.